2-Amino-6-(methoxymethyl)pyrimidin-4-ol
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Overview
Description
2-Amino-6-(methoxymethyl)pyrimidin-4-ol is a pyrimidine derivative with the molecular formula C6H9N3O2 and a molecular weight of 155.16 g/mol . This compound is known for its unique structure, which includes an amino group at the 2-position, a methoxymethyl group at the 6-position, and a hydroxyl group at the 4-position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(methoxymethyl)pyrimidin-4-ol typically involves the reaction of appropriate pyrimidine precursors under controlled conditions. One common method includes the use of 2-aminopyrimidine as a starting material, which undergoes a series of reactions to introduce the methoxymethyl and hydroxyl groups . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps like crystallization and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(methoxymethyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The amino and methoxymethyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-Amino-6-(methoxymethyl)pyrimidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(methoxymethyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but with a methyl group instead of a methoxymethyl group.
2-Amino-5-methoxy-pyrimidin-4-ol: Similar but with the methoxy group at the 5-position.
Uniqueness
2-Amino-6-(methoxymethyl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
494202-82-3 |
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Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-amino-4-(methoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O2/c1-11-3-4-2-5(10)9-6(7)8-4/h2H,3H2,1H3,(H3,7,8,9,10) |
InChI Key |
BHDHPZYIHHIUDC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N |
Origin of Product |
United States |
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